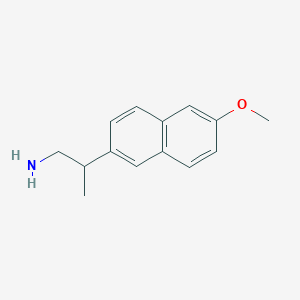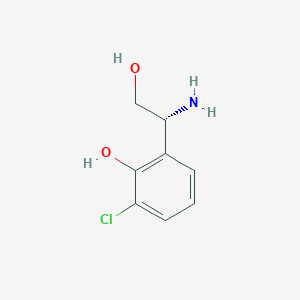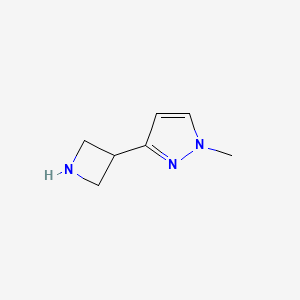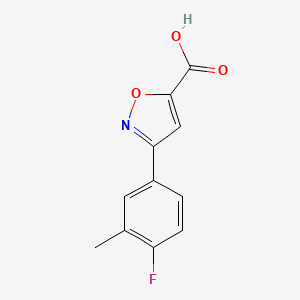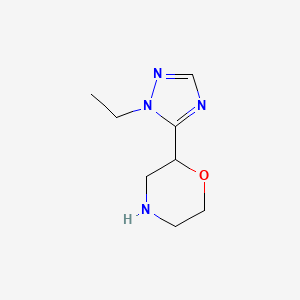
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both morpholine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanone
Uniqueness
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both morpholine and triazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these rings .
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-ethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
VMYLNKYMWIZFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)

